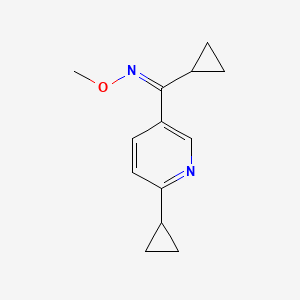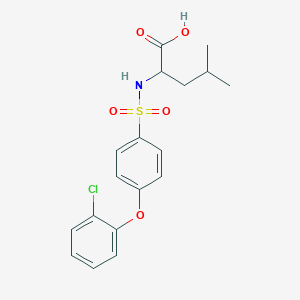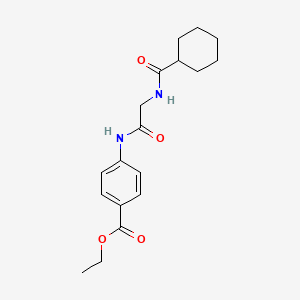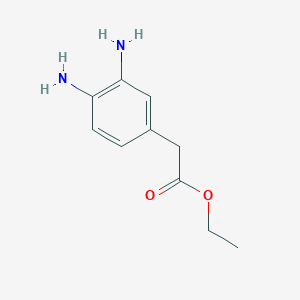![molecular formula C5H8N2O4S B2544906 (3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione CAS No. 2243501-36-0](/img/structure/B2544906.png)
(3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-b][1,2,5]thiadiazole core with a hydroxy group and a trione functionality. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a thiadiazole derivative, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trione functionality can be reduced to form diols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or diols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Applications De Recherche Scientifique
(3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
(3aS,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4S/c8-3-1-4-5(9)6-12(10,11)7(4)2-3/h3-4,8H,1-2H2,(H,6,9)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDKMJKBOSORH-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NS2(=O)=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)NS2(=O)=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2544823.png)
![N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2544824.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2544830.png)

![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2544832.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2544834.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)
![1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2544841.png)



